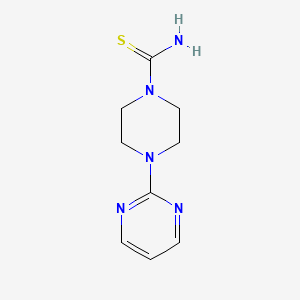

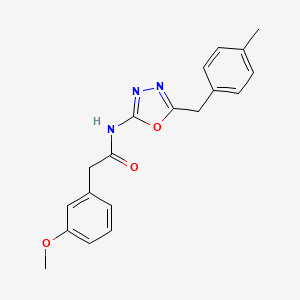

![molecular formula C7H13Cl2N3 B2782090 1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride CAS No. 2225136-25-2](/img/structure/B2782090.png)

1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride is a compound that belongs to the group of tertiary diamines . It is widely used as a catalyst for many reactions . The empirical formula is C6H14Cl2N2 and the molecular weight is 185.09 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3.2ClH/c8-3-7-4-9-6-1-2-10 (7)5-6;;/h6-7,9H,1-2,4-5H2;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 210.11 . It is stored at room temperature .Mechanism of Action

Target of Action

It is known that similar compounds, such as dabco, are highly nucleophilic tertiary amine bases, which are used as catalysts and reagents in polymerization and organic synthesis .

Mode of Action

It is known that similar compounds, such as dabco, have been used as nucleophilic catalysts for various reactions .

Biochemical Pathways

Similar compounds, such as dabco, have been used in various organic synthesis reactions .

Action Environment

It is known that similar compounds, such as dabco, can be affected by environmental factors .

Advantages and Limitations for Lab Experiments

1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride has several advantages as a base and catalyst in organic reactions. It is a highly effective base and can facilitate reactions that are difficult to achieve with other bases. It is also relatively inexpensive and readily available. However, this compound has some limitations, including its low solubility in water and its tendency to form insoluble salts with some acids.

Future Directions

There are several areas of future research that could benefit from the use of 1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride. One area is the development of new synthetic methods for the preparation of pharmaceuticals and other valuable compounds. This compound could also be used in the development of new materials, such as polymers and catalysts. Additionally, further research could be conducted to explore the potential of this compound in other areas of chemistry, such as biochemistry and materials science.

Conclusion

In conclusion, this compound is a valuable compound that has been widely used in scientific research as a base and catalyst in organic reactions. Its unique properties make it a highly effective base, and it has been used in the synthesis of various compounds. While this compound has some limitations, it has several advantages that make it a useful tool in organic synthesis. There are also several areas of future research that could benefit from the use of this compound.

Synthesis Methods

1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride can be synthesized using a variety of methods. One of the most common methods is the reaction of DABCO with hydrogen cyanide gas in the presence of hydrochloric acid. The resulting product is then purified by recrystallization. Other methods include the reaction of DABCO with cyanogen bromide and the reaction of DABCO with acrylonitrile in the presence of a Lewis acid catalyst.

Scientific Research Applications

1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride has been extensively used in scientific research as a base and catalyst in various organic reactions. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. This compound has also been used in the preparation of polymers, such as polyurethanes and polyamides.

Safety and Hazards

properties

IUPAC Name |

1,4-diazabicyclo[3.2.1]octane-2-carbonitrile;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c8-3-7-4-9-6-1-2-10(7)5-6;;/h6-7,9H,1-2,4-5H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRSERQBBWAJDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC1NCC2C#N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

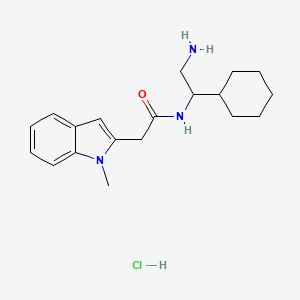

![2-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidine-1-carbonyl]pyridazin-3-one](/img/structure/B2782007.png)

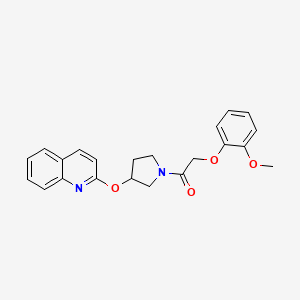

![N,N-diethyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2782009.png)

![1-[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl]-2,2-dimethyl-1-propanone](/img/structure/B2782011.png)

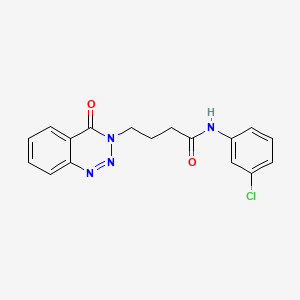

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2782013.png)

![3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2782019.png)

![N-(2-(dimethylamino)ethyl)-2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2782025.png)

![methyl 3-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2782030.png)